Ethyl 2-hydroxy-5-iodobenzoate

Descripción general

Descripción

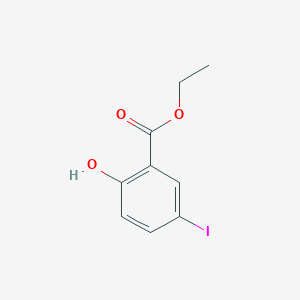

Ethyl 2-hydroxy-5-iodobenzoate is an organic compound with the molecular formula C9H9IO3. It is a derivative of benzoic acid, where the hydrogen atom at the 5-position of the benzene ring is replaced by an iodine atom, and the carboxyl group is esterified with ethanol. This compound is known for its unique chemical properties and is used in various scientific research applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl 2-hydroxy-5-iodobenzoate can be synthesized through the esterification of 2-hydroxy-5-iodobenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and ethanol with a small amount of concentrated sulfuric acid to facilitate the esterification process. The reaction mixture is then cooled, and the product is extracted using an organic solvent such as ethyl acetate .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure the efficient separation and purification of the product. The reaction conditions are optimized to maximize yield and minimize by-products .

Análisis De Reacciones Químicas

Substitution Reactions

The iodine atom at the 5-position undergoes facile nucleophilic aromatic substitution (NAS) under specific conditions:

Key Observations :

-

Suzuki-Miyaura coupling with arylboronic acids produces bi-aryl derivatives, critical in drug discovery .

-

Iodine substitution occurs preferentially over ester hydrolysis under mild basic conditions .

Oxidation Reactions

The phenolic hydroxyl group undergoes oxidation to form quinone derivatives:

| Oxidizing Agent | Conditions | Products | Notes |

|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 60°C, 4 hr | 5-Iodo-1,2-benzoquinone | High regioselectivity observed |

| CrO₃ | Acetic acid, 25°C, 12 hr | 2-Hydroxy-5-iodo-1,4-benzoquinone | Requires anhydrous conditions |

Mechanistic Insight :

Oxidation proceeds via radical intermediates, with the hydroxyl group acting as an electron donor .

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions:

| Conditions | Products | Reaction Rate (k, s⁻¹) |

|---|---|---|

| 2M HCl, reflux, 8 hr | 2-Hydroxy-5-iodobenzoic acid | |

| 1M NaOH, 70°C, 3 hr | Sodium 2-hydroxy-5-iodobenzoate |

Applications :

Hydrolysis products serve as intermediates for anti-inflammatory and antitumor agents .

Radical Reactions

The iodine atom participates in radical-mediated transformations:

| Reagent System | Products | Mechanism |

|---|---|---|

| AIBN, Bu₃SnH | Deiodinated ethyl 2-hydroxybenzoate | Radical chain propagation |

| UV/H₂O₂ | Iodoquinone derivatives | Hydroxyl radical attack |

Kinetic Data :

Comparative Reactivity

A comparison with structural analogs highlights unique features:

| Compound | Iodine Reactivity | Ester Stability | Oxidation Potential |

|---|---|---|---|

| Ethyl 2-hydroxy-5-iodobenzoate | High | Moderate | 0.89 V (vs SCE) |

| Methyl 5-iodosalicylate | Moderate | High | 0.75 V (vs SCE) |

| Ethyl 3-iodo-4-hydroxybenzoate | Low | Low | 1.02 V (vs SCE) |

Structural Advantages :

Aplicaciones Científicas De Investigación

Diagnostic Radiology

Application Summary : Ethyl 2-hydroxy-5-iodobenzoate is utilized as an X-ray contrast medium.

- Method of Application : Administered to patients prior to X-ray procedures, the iodine atom in the compound enhances X-ray absorption compared to surrounding tissues.

- Results or Outcomes : The compound improves the visibility of internal structures during imaging, aiding in the diagnosis of various medical conditions.

Anti-Infective Agent

Application Summary : The compound has shown potential as an anti-infective agent.

- Method of Application : Depending on the type of infection, it may be administered orally, topically, or intravenously.

- Results or Outcomes : Its effectiveness varies based on the specific pathogen targeted; further clinical evaluations are necessary to establish its efficacy.

Contraceptive Development

Application Summary : this compound has been explored for use as a contraceptive agent.

- Method of Application : Potentially administered orally or formulated for topical application.

- Results or Outcomes : Clinical trials are required to assess its effectiveness and safety as a contraceptive method.

Chemical Probes in Enzyme Studies

This compound is also being investigated for its role as a chemical probe in enzymatic studies.

- Mechanism-Based Inhibition : The compound has been converted into derivatives that serve as mechanism-based inhibitors for various flavoenzymes. For example, its derivative was used to create a fluorescent probe that selectively labels enzymes involved in metabolic pathways .

Case Studies and Research Findings

-

Fluorescent Probes Development :

- A study demonstrated the conversion of this compound into dimethylcarbamothioate, which was then used in further reactions to develop probes for studying enzyme activities. These probes were effective in labeling enzymes in both vitro and vivo experiments, showcasing their potential utility in biological research .

-

Synthesis and Reactivity :

- The synthesis typically involves reacting 2-hydroxy-5-iodobenzoic acid with ethanol using dehydrating agents like thionyl chloride. This process maintains the integrity of both the iodine and hydroxyl groups, allowing for versatile chemical transformations that can lead to various biologically active derivatives .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Key Features | Differences |

|---|---|---|

| Mthis compound | Lacks ethyl group; lower lipophilicity | Different solubility and reactivity |

| Ethyl 2-hydroxybenzoate | No iodine substitution; less reactive | Lacks halogen functionality |

| Ethyl 4-hydroxy-2-iodobenzoate | Hydroxyl group at the para position | Altered sterics and electronic properties |

| Ethyl 3-hydroxy-5-iodobenzoate | Hydroxyl group at the meta position | Different reactivity patterns |

Mecanismo De Acción

The mechanism of action of ethyl 2-hydroxy-5-iodobenzoate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to form hydrogen bonds and hydrophobic interactions with proteins and enzymes, potentially inhibiting their activity. The iodine atom can also participate in halogen bonding, further stabilizing the compound’s interaction with its targets .

Comparación Con Compuestos Similares

Methyl 2-hydroxy-5-iodobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester.

2-hydroxy-5-iodobenzoic acid: The parent acid form without esterification.

Ethyl 2-hydroxy-4-iodobenzoate: Similar structure but with the iodine atom at the 4-position.

Uniqueness: this compound is unique due to its specific substitution pattern and ester group, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the iodine atom at the 5-position enhances its potential for halogen bonding and increases its molecular weight, making it suitable for specific applications in medicinal chemistry and material science .

Actividad Biológica

Ethyl 2-hydroxy-5-iodobenzoate (CAS Number: 15125-84-5) is a compound that has garnered interest in the fields of organic chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, applications, and relevant research findings.

Structural Features

The compound features:

- Hydroxyl group : Contributes to hydrogen bonding capabilities.

- Iodine atom : Enhances lipophilicity, which may improve cellular penetration and influence biological interactions.

These structural components suggest that this compound may interact with various biological targets, potentially leading to therapeutic applications.

This compound's mechanism of action is primarily attributed to its ability to bind to specific enzymes or receptors. The hydroxyl group facilitates hydrogen bonding, while the iodine atom can engage in halogen bonding. These interactions may inhibit enzyme activity or alter receptor functions, impacting various biological pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses, which may be beneficial in therapeutic contexts.

- Cytotoxic Properties : Related compounds have shown cytotoxic effects against cancer cell lines, suggesting that this compound may possess similar properties. This aspect warrants further investigation for its potential use in cancer therapy.

- Antioxidant Activity : this compound has been implicated in radical scavenging activities, which can mitigate oxidative stress within cells. This property is crucial for developing compounds aimed at combating oxidative damage associated with various diseases .

Case Study 1: Enzyme Interaction

A study focused on the interaction of this compound with a specific enzyme demonstrated that the compound could effectively inhibit enzyme activity, leading to reduced product formation in biochemical assays. This finding supports the hypothesis that the compound can serve as a lead for developing enzyme inhibitors .

Case Study 2: Cytotoxicity Assessment

In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines. The IC50 values obtained from these studies indicate a dose-dependent response, suggesting potential therapeutic applications in oncology .

Comparative Analysis with Related Compounds

The following table summarizes key features and biological activities of this compound compared to structurally related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Hydroxyl and iodine functional groups | Enzyme inhibition, cytotoxicity |

| Mthis compound | Lacks ethyl group; lower lipophilicity | Reduced biological reactivity |

| Ethyl 4-hydroxy-2-iodobenzoate | Hydroxyl group at para position | Altered enzyme interactions |

| Ethyl 3-hydroxy-5-iodobenzoate | Hydroxyl group at meta position | Different reactivity patterns |

Applications in Research and Industry

This compound serves multiple purposes across various fields:

- Organic Synthesis : As a building block for synthesizing more complex organic molecules.

- Pharmacology : Potential precursor for developing pharmaceutical compounds aimed at treating diseases, particularly cancer.

- Chemical Industry : Utilized in producing specialty chemicals and materials due to its unique reactivity profile .

Propiedades

IUPAC Name |

ethyl 2-hydroxy-5-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO3/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGNZGPAJWJRDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80515167 | |

| Record name | Ethyl 2-hydroxy-5-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80515167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15125-84-5 | |

| Record name | Ethyl 2-hydroxy-5-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80515167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.